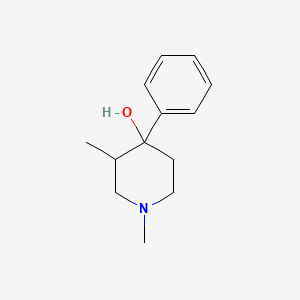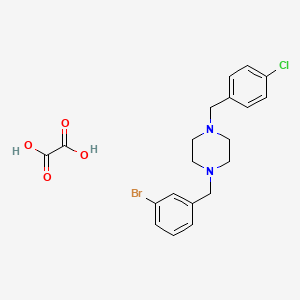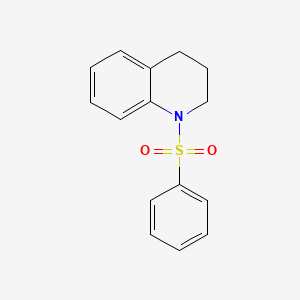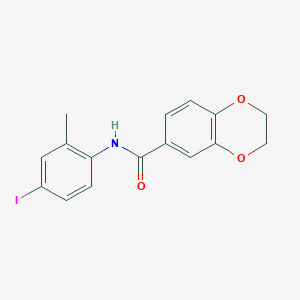![molecular formula C23H22O4 B5112738 {4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5112738.png)
{4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone, commonly known as MPP, is a synthetic compound that has been widely used in scientific research. MPP is a member of the aryl ketone family and has been found to have various biological and physiological effects.
作用机制
MPP inhibits the mitochondrial complex I enzyme by binding to the NADH binding site. This results in a decrease in the production of ATP and an increase in the production of reactive oxygen species (ROS). The increase in ROS production can lead to oxidative stress, which can cause damage to cellular components, including DNA, proteins, and lipids.
Biochemical and Physiological Effects:
MPP has been found to have various biochemical and physiological effects. MPP has been shown to induce apoptosis, a process of programmed cell death, in various cell types. MPP has also been found to cause mitochondrial dysfunction and oxidative stress, which can lead to cell death. MPP has been used to study the effects of oxidative stress on aging and the role of mitochondria in neurodegenerative diseases.
实验室实验的优点和局限性
MPP has several advantages for lab experiments. MPP is a potent inhibitor of complex I, which makes it an excellent tool for studying the role of complex I in various biological and physiological processes. MPP is also a stable compound that can be easily synthesized and purified. However, there are also limitations to using MPP in lab experiments. MPP can be toxic to cells at high concentrations, which can lead to cell death. MPP can also cause mitochondrial dysfunction, which can affect the results of experiments.
未来方向
There are several future directions for research on MPP. One direction is to study the role of MPP in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to study the effects of MPP on aging and the role of mitochondria in the aging process. Finally, there is a need to develop new compounds that are more specific inhibitors of complex I and have fewer side effects than MPP.
Conclusion:
In conclusion, {4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone, or MPP, is a synthetic compound that has been widely used in scientific research. MPP is a potent inhibitor of the mitochondrial complex I enzyme and has been used to study various biological and physiological processes. MPP has several advantages for lab experiments, but there are also limitations to using MPP. Future research directions include studying the role of MPP in neurodegenerative diseases, aging, and developing new compounds that are more specific inhibitors of complex I.
合成方法
MPP can be synthesized using a multistep process that involves the reaction of 3-methoxyphenol with 3-chloropropylphenyl ether, followed by the reaction of the resulting product with benzoyl chloride. The final product is then purified using column chromatography. The purity of the final product is essential for scientific research applications.
科学研究应用
MPP has been widely used in scientific research as a tool to study various biological and physiological processes. MPP has been found to be a potent inhibitor of the mitochondrial complex I enzyme, which is involved in the production of ATP. MPP has been used to study the role of complex I in various diseases, including Parkinson's disease and Alzheimer's disease. MPP has also been used to study the effects of oxidative stress on cellular function and the role of mitochondria in aging.
属性
IUPAC Name |
[4-[3-(3-methoxyphenoxy)propoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-25-21-9-5-10-22(17-21)27-16-6-15-26-20-13-11-19(12-14-20)23(24)18-7-3-2-4-8-18/h2-5,7-14,17H,6,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIDPVJWIHBBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[3-(3-Methoxyphenoxy)propoxy]phenyl]-phenylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5112661.png)


![4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5112680.png)


![[1-(3-methylcyclopentyl)-3-piperidinyl]methanol](/img/structure/B5112699.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)
![4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5112708.png)


![4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone](/img/structure/B5112725.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B5112749.png)